REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][CH3:4].[CH3:5][N:6]1[CH:10]=[CH:9][N:8]=[CH:7]1>>[Br-:1].[CH3:5][N+:6]1[CH:10]=[CH:9][N:8]([CH2:2][CH2:3][CH3:4])[CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
450 g
|
Type
|
reactant
|
Smiles
|
BrCCC
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
CN1C=NC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The mixture is left
|
Type
|
CUSTOM
|
Details
|
to react for 1 h at 70° C
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
After returning to room temperature
|
Type
|
CUSTOM
|
Details
|
the mixture is separated by decantation
|
Type
|
CUSTOM
|
Details
|
The bottom ionic liquid phase is recovered
|
Type
|
WASH
|
Details
|
washed with toluene (1×100 ml)
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
[Br-].C[N+]1=CN(C=C1)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 475 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |